molecular formula C8H10F2N2O2 B2679663 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1855937-89-1

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2679663
CAS No.: 1855937-89-1
M. Wt: 204.177
InChI Key: IFWHJEZNCSMOEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi . Another study reported the development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the molecular formula of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is 176.12 .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .

Safety and Hazards

The safety data sheet for a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHJEZNCSMOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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